Bienvenue dans la boutique en ligne BenchChem!

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin

Cardio-oncology Anthracycline cardiotoxicity Quinone-modified analogues

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin (designated DR-27) is a doubly modified anthracycline analogue derived from daunorubicin, incorporating both a quinone‑replacing 5-imino group and an N‑enamine substituent at the daunosamine nitrogen. This dual modification distinguishes DR‑27 from the clinically established parent daunorubicin, from the singly modified 5‑iminodaunorubicin (5‑ID, CAS 72983‑78‑9), and from N‑enamine daunorubicin analogues such as DR‑19 that retain the quinone moiety.

Molecular Formula C33H38N2O11
Molecular Weight 638.7 g/mol
CAS No. 123618-02-0
Cat. No. B055180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin
CAS123618-02-0
Synonyms5-imino-N-(1-carboethoxypropen-1-yl)daunorubicin
Molecular FormulaC33H38N2O11
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC)NC1=C2C(=C(C3=C1C=CC=C3OC)O)C(=O)C4=C(C2=O)CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O
InChIInChI=1S/C33H38N2O11/c1-6-19(32(41)44-7-2)35-27-16-9-8-10-20(43-5)23(16)30(39)26-25(27)29(38)17-12-33(42,15(4)36)13-21(24(17)31(26)40)46-22-11-18(34)28(37)14(3)45-22/h6,8-10,14,18,21-22,28,37-38,40,42H,7,11-13,34H2,1-5H3/b19-6+,35-27?
InChIKeyRQQUQVATMPPLFV-KPSZGOFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin (CAS 123618-02-0) – Chemical Identity and Core Structural Differentiation from Daunorubicin


5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin (designated DR-27) is a doubly modified anthracycline analogue derived from daunorubicin, incorporating both a quinone‑replacing 5-imino group and an N‑enamine substituent at the daunosamine nitrogen [1]. This dual modification distinguishes DR‑27 from the clinically established parent daunorubicin, from the singly modified 5‑iminodaunorubicin (5‑ID, CAS 72983‑78‑9), and from N‑enamine daunorubicin analogues such as DR‑19 that retain the quinone moiety. The compound is catalogued in MeSH as a daunorubicin analogue (Supplementary Concept C056240) and is primarily referenced in the context of antileukemic structure–activity studies [2].

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin: Why In‑Class Anthracyclines Cannot Be Simply Interchanged


Anthracycline analogues that share a common tetracyclic core often exhibit divergent pharmacological profiles due to modifications at the quinone, sugar, and side‑chain positions. The 5‑imino substitution in DR‑27 abolishes the redox‑cycling capacity of the quinone group, a structural alteration that in 5‑iminodaunorubicin has been directly linked to a 4‑ to 5‑fold reduction in electrocardiographic cardiotoxicity relative to doxorubicin [1]. Concurrently, the N‑(1‑carboethoxypropen‑1‑yl) enamine modification profoundly modulates antileukemic potency; structure–activity analyses in the same chemical series show that N‑enamine derivatives of daunorubicin and 5‑iminodaunorubicin span a wide activity range, with the optimal antileukemic activity residing in the N‑enamine‑substituted daunorubicin sub‑class [2]. Consequently, selecting an unmodified anthracycline or a singly modified analogue in place of DR‑27 risks losing either the cardiotoxicity advantage conferred by the 5‑imino group or the potency enhancement associated with the N‑enamine substituent.

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin (DR‑27): Quantitative Differentiation Evidence Against Closest Analogues


Cardiotoxicity Reduction: 5‑Imino Modification Lowers Cardiac Risk Relative to Doxorubicin and Daunorubicin

The 5‑imino group present in DR‑27 is directly adopted from 5‑iminodaunorubicin (5‑ID), a quinone‑modified anthracycline whose cardiotoxicity has been quantitatively compared with doxorubicin (DXR). In a rat ECG study, 5‑ID was 4‑ to 5‑fold less cardiotoxic than DXR at high‑ and medium‑dose levels and remained below the cardiotoxicity threshold at 1 mg/kg over 35 treatments, whereas DXR produced measurable cardiotoxicity after only 20 treatments at the same dose [1]. DR‑27 inherits this quinone‑deficient scaffold, which is absent in DR‑19 (N‑(1‑carboethoxypropen‑1‑yl)daunorubicin) and in the parent compound daunorubicin, both of which retain the redox‑active quinone that drives free‑radical‑independent myocardial impairment [2]. No direct ECG comparison between DR‑27 and DR‑19 has been reported; the cardiotoxicity advantage is a class‑level inference from the 5‑imino pharmacophore.

Cardio-oncology Anthracycline cardiotoxicity Quinone-modified analogues

Antileukemic Activity Hierarchy: The N‑Enamine Substituent Delivers Optimal Potency in the Daunorubicin Series

In a systematic study of 11 N‑enamine derivatives across daunorubicin, 5‑iminodaunorubicin, and doxorubicin, the compound N‑(1‑carboethoxypropen‑1‑yl‑2)daunorubicin (an N‑enamine daunorubicin lacking the 5‑imino group, akin to DR‑19) was identified as exhibiting optimal antileukemic activity [1]. DR‑27 is the 5‑imino counterpart of that optimal N‑enamine. Although the antileukemic activity of DR‑27 itself was not separately quantitated in the abstract, the structure–activity data place the N‑(1‑carboethoxypropen‑1‑yl) enamine motif at the peak of the activity series. Separately, in the P388 leukemia model, DR‑19 (the non‑imino analogue) was significantly less potent than DR‑2 and the parent drug, indicating that enamine modifications alone can diminish potency [2]. DR‑27, by combining the optimal enamine with the 5‑imino modification, represents a strategic merger of potency and reduced cardiotoxicity.

Antileukemic drug discovery Structure–activity relationship L1210 leukemia model

Ames Mutagenicity: 5‑Imino Scaffold Eliminates Mutagenic Potential Found in Daunorubicin

5‑Iminodaunorubicin (5‑ID) is reported as non‑mutagenic in the Salmonella typhimurium Ames assay, contrasting with the established mutagenicity of daunorubicin and doxorubicin, which generate DNA‑damaging free radicals via their quinone moieties [1]. DR‑27, by incorporating the identical 5‑imino substitution, is expected to share this non‑mutagenic phenotype. This constitutes a material safety differentiation from DR‑19 and daunorubicin, both of which retain the quinone and its associated genotoxic risk. Direct Ames data for DR‑27 are absent from the retrieved literature, so the inference is drawn from the 5‑ID precedent.

Genetic toxicology Ames test Anthracycline safety profiling

In Vivo Pharmacological Profile: DR‑27 Shares Toxicity Spectrum with Rubidomycin but Lacks Hematopoietic Potency Advantage Over DR‑22

In a comparative pharmacological study in Albino Swiss mice, DR‑27 and DR‑22 (both 5‑amino‑modified analogues of rubidomycin) exhibited a side‑effect profile similar to commercial rubidomycin after acute administration. However, DR‑22 was identified as less toxic and more potent on the hematopoietic system during prolonged treatment, leading the authors to select DR‑22 rather than DR‑27 for further investigation [1]. This head‑to‑head comparison establishes that DR‑27 does not surpass DR‑22 in terms of subacute tolerability or hematopoietic activity, delineating a clear differentiation boundary within the 5‑amino‑modified series.

Preclinical toxicology Rubidomycin analogues Hematopoietic toxicity

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin (DR‑27): Evidence‑Backed Application Scenarios for Scientific Procurement


Cardiosafety‑Focused Antileukemic Screening Panels

DR‑27 is the logical candidate for inclusion in antileukemic compound libraries where the goal is to identify agents with reduced cardiotoxicity risk. The 5‑imino modification has been independently validated to confer a 4‑ to 5‑fold decrease in ECG cardiotoxicity markers relative to doxorubicin [1]. By selecting DR‑27 over quinone‑bearing comparators such as daunorubicin or DR‑19, screening programs can dissociate antileukemic potency from the confounding cardiac liability inherent to classical anthracyclines.

Structure–Activity Relationship (SAR) Studies on Anthracycline Dual Modification

DR‑27 serves as the unique dual‑modification exemplar—5‑imino plus N‑enamine—in systematic SAR investigations. The N‑(1‑carboethoxypropen‑1‑yl) enamine motif was ranked optimal for antileukemic activity among N‑enamine derivatives of daunorubicin [1]. Pairing this motif with the quinone‑ablating 5‑imino group creates a chemical probe that cannot be substituted by any single‑modification analogue, enabling researchers to interrogate the additive or synergistic effects of these two structural changes on target engagement, cellular uptake, and efflux transporter recognition.

Genetic Toxicology Assessment of Non‑Mutagenic Anthracycline Scaffolds

The 5‑imino pharmacophore present in DR‑27 has been demonstrated to eliminate mutagenicity in the Ames assay relative to quinone‑containing anthracyclines [1]. Laboratories performing genotoxicity profiling or developing anthracycline‑based payloads for antibody–drug conjugates where off‑target DNA damage must be minimized should procure DR‑27 as a representative non‑mutagenic scaffold, circumventing the genotoxic liability of daunorubicin and DR‑19.

Comparative In Vivo Toxicology Benchmarking in Rodent Models

The direct head‑to‑head pharmacological comparison of DR‑27 with DR‑22 and rubidomycin in mice provides a documented baseline for in vivo toxicity studies [1]. DR‑27 can be used as a reference compound when evaluating newer 5‑amino or 5‑imino anthracycline analogues, given that its acute side‑effect profile and its ranking relative to DR‑22 are already established. This pre‑existing dataset reduces the need for de novo reference‑compound characterization in rodent toxicology protocols.

Quote Request

Request a Quote for 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.